molecular formula C8H7F3S B3125309 2-Trifluoromethylthioanisole CAS No. 322-58-7

2-Trifluoromethylthioanisole

Cat. No.: B3125309
CAS No.: 322-58-7
M. Wt: 192.2 g/mol
InChI Key: DZBNBTCLFBOHJR-UHFFFAOYSA-N
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Description

2-Trifluoromethylthioanisole is an organic compound with the molecular formula C8H7F3S. It belongs to the class of aromatic compounds and is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to an anisole moiety

Preparation Methods

The synthesis of 2-Trifluoromethylthioanisole typically involves the introduction of the trifluoromethylthio group to an anisole derivative. One common method involves the use of trifluoromethylthiolation reagents such as trifluoromethylthiolating agents in the presence of a base. For instance, a unified flow strategy can be employed, utilizing cesium fluoride as the primary fluorine source . This method facilitates the rapid generation of trifluoromethylthio anions, which can then react with anisole derivatives to form this compound.

Chemical Reactions Analysis

2-Trifluoromethylthioanisole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Trifluoromethylthioanisole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical research to study the effects of trifluoromethylthio groups on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Trifluoromethylthioanisole involves its interaction with molecular targets through the trifluoromethylthio group. This group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. The trifluoromethylthio group can interact with various molecular pathways, potentially affecting enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

2-Trifluoromethylthioanisole can be compared with other similar compounds such as trifluoromethoxybenzene and trifluoromethylbenzene. While all these compounds contain the trifluoromethyl group, the presence of different substituents (e.g., -OCH3, -CH3) can significantly alter their chemical properties and reactivity. For instance, trifluoromethoxybenzene has an oxygen atom in place of sulfur, which can lead to different reactivity patterns and applications .

Similar Compounds

  • Trifluoromethoxybenzene
  • Trifluoromethylbenzene
  • 3-Bromo-5-trifluoromethylthioanisole

Properties

IUPAC Name

1-methylsulfanyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBNBTCLFBOHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375347
Record name 2-Trifluoromethylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322-58-7
Record name 2-Trifluoromethylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 2-trifluoromethyl-benzenethiol (10 g, 56 mmol), potassium carbonate (25 g, 180 mmol), iodomethane (11 mL, 177 mmol) in DMF (100 mL). Stir for 12 hours. Filter the suspension through a pad of silica gel and elute with ethyl acetate (500 mL). Evaporate half of the solvent and wash the remaining solution with 10% aqueous LiCl (100 mL). Dry with MgSO4 and evaporate solvent. Chromatograph the residue on a SiO2 column eluting with hexane to give 9.5 g of 1-methylsulfanyl-2-trifluoromethyl-benzene (88%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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